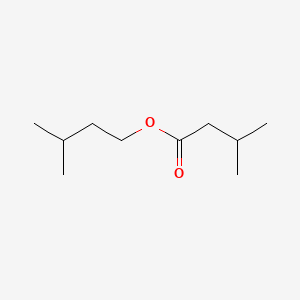![molecular formula C51H96O15 B1220076 [(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate CAS No. 57731-85-8](/img/structure/B1220076.png)
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate is a complex lipid molecule that belongs to the class of diacylglycerol derivatives. It consists of a glycerol backbone esterified with two stearic acid molecules and two galactose units. This compound is significant in various biological processes and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate can be synthesized through the esterification of glycerol with stearic acid, followed by glycosylation with galactose. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The glycosylation step may require the use of glycosyl donors like galactose pentaacetate in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and glycosylation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate undergoes various chemical reactions, including:
Oxidation: The stearic acid chains can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The ester bonds can be reduced to form the corresponding alcohols.
Substitution: The glycosidic bonds can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can react with the glycosidic bonds in the presence of catalysts.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Glycosylated derivatives with various functional groups.
科学的研究の応用
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate has diverse applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a role in membrane structure and function, and is used in studies of cell signaling and metabolism.
Medicine: Investigated for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of [(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and lipids, modulating their function. The compound can also act as a signaling molecule, participating in pathways that regulate cellular processes such as apoptosis and inflammation.
類似化合物との比較
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid with similar fatty acid composition but different head group.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with palmitic acid chains instead of stearic acid.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid chains, providing different physical properties.
Uniqueness
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate is unique due to its dual galactose units, which confer specific biological functions and interactions. Its structure allows for distinct roles in membrane dynamics and signaling compared to other similar lipids.
特性
CAS番号 |
57731-85-8 |
|---|---|
分子式 |
C51H96O15 |
分子量 |
949.3 g/mol |
IUPAC名 |
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate |
InChI |
InChI=1S/C51H96O15/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(53)65-50(59)47(58)41(39-62-48-46(57)45(56)44(55)40(38-52)63-48)64-49(61-37-6-3)51(50,60)66-43(54)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40-41,44-49,52,55-60H,4-39H2,1-3H3/t40-,41-,44+,45+,46-,47+,48+,49-,50-,51+/m1/s1 |
InChIキー |
DIZOFPBSHGHAHD-VKVXXCHQSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@]1([C@H]([C@H](O[C@H]([C@]1(O)OC(=O)CCCCCCCCCCCCCCCCC)OCCC)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
同義語 |
1,2-DDGG 1,2-distearoyldigalactosylglyceride 1,2-distearoyldiglactosylglycerol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl N-[3-(dimethylcarbamoylamino)phenyl]carbamate](/img/structure/B1220004.png)








